3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid
Overview
Description
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid is a specialized organic compound characterized by its unique structure, which includes a cyclopentyloxy group, a fluorine atom, a methoxy group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid typically involves multiple steps, starting with the appropriate phenol derivative. One common approach is the boronation of 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenol using boronic acid derivatives under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding boronic ester or borane derivative.
Substitution: Substitution reactions involving the fluorine atom or the methoxy group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Boronic esters and borane derivatives from reduction reactions.
Various substituted phenylboronic acids from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boronic acid group can be utilized in drug design to improve the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
In Suzuki-Miyaura reactions: The boronic acid group targets palladium catalysts to form carbon-carbon bonds.
In biological systems: Potential targets include enzymes involved in metabolic pathways or signaling processes.
Comparison with Similar Compounds
3-(Cyclopentyloxy)-4-methoxyphenylboronic acid
2-fluoro-4-methoxyphenylboronic acid
3-(Cyclopentyloxy)-2-fluoro-4-methoxybenzaldehyde
Uniqueness: 3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid is unique due to the presence of both a fluorine atom and a cyclopentyloxy group, which can influence its reactivity and binding properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(3-cyclopentyloxy-2-fluoro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c1-17-10-7-6-9(13(15)16)11(14)12(10)18-8-4-2-3-5-8/h6-8,15-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNVXNRARWEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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